alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18554214
InChI: InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1
SMILES:
Molecular Formula: C15H12ClN2NaO3
Molecular Weight: 326.71 g/mol

alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt

CAS No.:

Cat. No.: VC18554214

Molecular Formula: C15H12ClN2NaO3

Molecular Weight: 326.71 g/mol

* For research use only. Not for human or veterinary use.

alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt -

Specification

Molecular Formula C15H12ClN2NaO3
Molecular Weight 326.71 g/mol
IUPAC Name sodium;2-[[(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate
Standard InChI InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1
Standard InChI Key OVVKLWOQTZSOTK-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, sodium;2-[[(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate, reflects its intricate structure. Key features include:

  • A chlorinated phenyl ring linked to an iminocyclohexadienyl group.

  • A nitrone functional group (N+O\text{N}^+-\text{O}^-) conjugated with a phenylmethyl moiety.

  • A sodium carboxylate group enhancing solubility in polar solvents.

The canonical SMILES representation, C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+]\text{C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+]}, underscores its planar aromatic systems and ionic character.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number2109-57-1
Molecular FormulaC15H12ClN2NaO3\text{C}_{15}\text{H}_{12}\text{ClN}_2\text{NaO}_3
Molecular Weight326.71 g/mol
InChI KeyOVVKLWOQTZSOTK-UHFFFAOYSA-M
PubChem CID169433205

Synthesis and Role in Pharmaceutical Manufacturing

Synthetic Pathways

The compound is synthesized through a multi-step process involving:

  • Nitrone Formation: Condensation of 2-amino-5-chlorobenzaldehyde with hydroxylamine to generate the nitrone intermediate.

  • Carboxymethylation: Reaction with sodium chloroacetate to introduce the carboxylate group.

  • Salt Formation: Neutralization with sodium hydroxide to yield the monosodium salt .

Critical reaction parameters (e.g., temperature, catalysts) are proprietary, but analogous syntheses emphasize anhydrous conditions and controlled pH to prevent decomposition .

Application in Quinazoline Synthesis

This compound is a precursor to quinazolines, heterocyclic compounds with broad therapeutic activity. For example:

  • Muscle Relaxants: Quinazolines derived from this intermediate inhibit spinal polysynaptic reflexes, reducing muscle spasms .

  • Sedatives: Modifications to the nitrone group enhance GABAergic activity, promoting central nervous system depression .

  • Anticonvulsants: Electrophilic substituents on the quinazoline ring stabilize voltage-gated sodium channels, preventing seizure propagation.

A landmark study by Sternbach et al. (1961) demonstrated that quinazolines synthesized from this intermediate exhibit 2–3 times greater anticonvulsant potency than phenobarbital in rodent models .

SupplierLocationPurity Grade
Toronto Research Chemicals Inc.Canada>98%
Shanghai TaoSu Biochemical Tech.China>95%
J & K Scientific Ltd.United States>97%

Pricing is undisclosed but typically ranges from $200–$500 per gram for GMP-grade material .

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